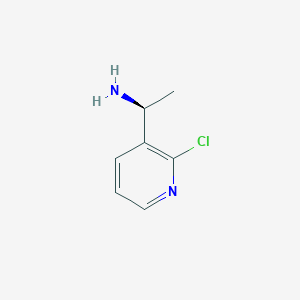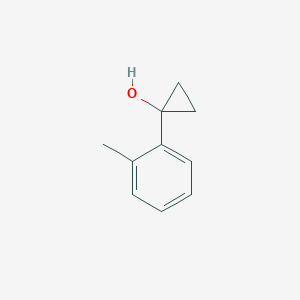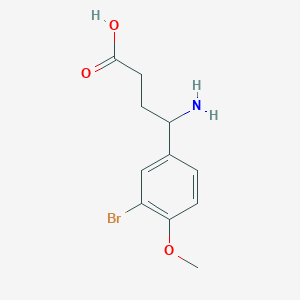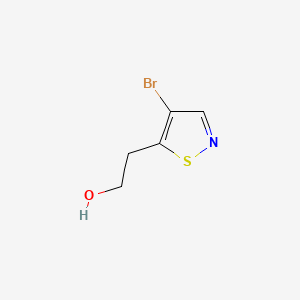
2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 4-position of the thiazole ring and an ethan-1-ol group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated thiazole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as sodium azide or sodium methoxide for substitution reactions. The reactions may be carried out under various conditions, including refluxing in appropriate solvents or using microwave irradiation to accelerate the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethan-1-ol group may yield 2-(4-Bromo-1,2-thiazol-5-yl)ethanal or 2-(4-Bromo-1,2-thiazol-5-yl)ethanoic acid, while substitution of the bromine atom may yield various substituted thiazole derivatives.
科学的研究の応用
2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: Thiazole derivatives are known for their antimicrobial, antifungal, antiviral, and anticancer activities.
Biological Studies: The compound can be used in studies to investigate the biological activities of thiazole derivatives and their mechanisms of action.
Materials Science: Thiazole derivatives are used in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Agriculture: Thiazole derivatives are used as agrochemicals, including fungicides and herbicides, to protect crops from pests and diseases.
作用機序
The mechanism of action of 2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, thiazole derivatives may exert their effects by interacting with various molecular targets such as enzymes, receptors, or DNA. For example, some thiazole derivatives inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The compound may also interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol include other thiazole derivatives such as:
- 2-(4-Methyl-1,2-thiazol-5-yl)ethan-1-ol
- 2-(4-Chloro-1,2-thiazol-5-yl)ethan-1-ol
- 2-(4-Fluoro-1,2-thiazol-5-yl)ethan-1-ol
Uniqueness
The uniqueness of this compound lies in the presence of the bromine atom, which can influence the compound’s reactivity and biological activity. Bromine is a relatively large and electronegative atom, which can affect the compound’s ability to interact with molecular targets and undergo chemical reactions. This makes this compound a valuable compound for the development of new thiazole-based derivatives with unique properties and applications .
特性
分子式 |
C5H6BrNOS |
|---|---|
分子量 |
208.08 g/mol |
IUPAC名 |
2-(4-bromo-1,2-thiazol-5-yl)ethanol |
InChI |
InChI=1S/C5H6BrNOS/c6-4-3-7-9-5(4)1-2-8/h3,8H,1-2H2 |
InChIキー |
IACWCZWMNRYVPG-UHFFFAOYSA-N |
正規SMILES |
C1=NSC(=C1Br)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


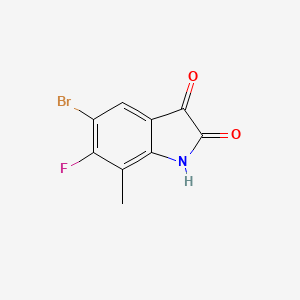

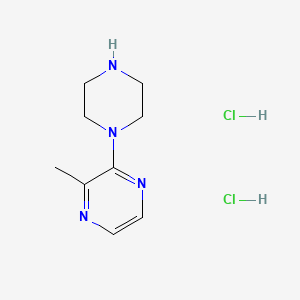
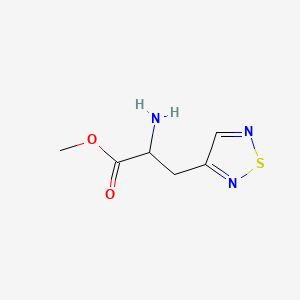
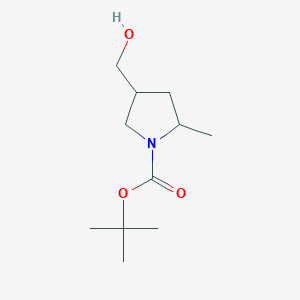
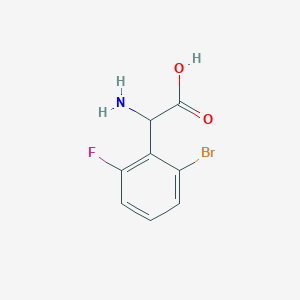
![2-Amino-3-[5-(trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B13546640.png)
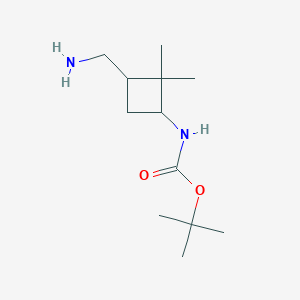
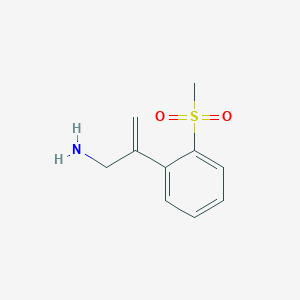

![3-[4-(2-hydroxyethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13546672.png)
